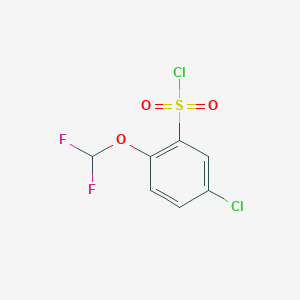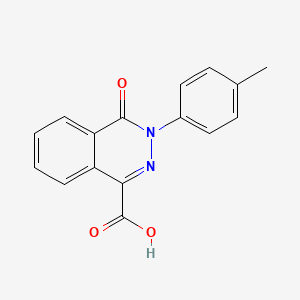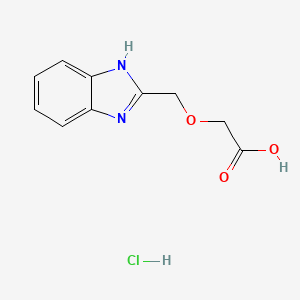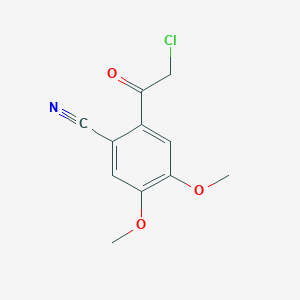
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile
Vue d'ensemble
Description
Chloroacetyl chloride is a chlorinated acyl chloride. It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
Synthesis Analysis
The synthesis of compounds involving chloroacetyl chloride often involves SN2 reactions . For example, the synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1, which is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .Molecular Structure Analysis
The molecular structure of chloroacetyl chloride consists of two carbon atoms, two chlorine atoms, and one oxygen atom . The molecular weight is 112.943 .Chemical Reactions Analysis
Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, bases (including amines) .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL . It has a melting point of -22 °C and a boiling point of 106 °C .Applications De Recherche Scientifique
Application in Analytical Sciences
- Field : Analytical Sciences
- Application Summary : The chloroacetyl group has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell staining .
- Method of Application : The chloroacetyl group is added to the fluorescent substrate, which then forms a covalent bond with intracellular proteins, suppressing the dissociation of the substrate .
- Results : The modification with the chloroacetyl group improved the retention of the substrate in cells. However, the slow reaction speed of the chloroacetyl group allowed dissociation for cells in the early stage of the staining reaction .
Application in Heterocyclic Compound Synthesis
- Field : Synthetic Organic Chemistry
- Application Summary : Heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance. The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
- Method of Application : A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives .
- Results : 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .
Application in Drug Discovery
- Field : Medicinal Chemistry
- Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method of Application : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
- Results : Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Application in Herbicide Production
- Field : Agricultural Chemistry
- Application Summary : Chloroacetyl chloride is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .
- Method of Application : The specific methods of application vary depending on the specific herbicide being produced. However, the process generally involves the reaction of chloroacetyl chloride with other compounds to form the desired herbicide .
- Results : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
Application in Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application Summary : Chloroacetyl chloride has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
- Method of Application : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Results : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloroacetyl)-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-10-3-7(6-13)8(9(14)5-12)4-11(10)16-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWFPQYUZNYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloroacetyl)-4,5-dimethoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



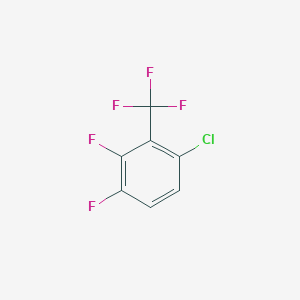
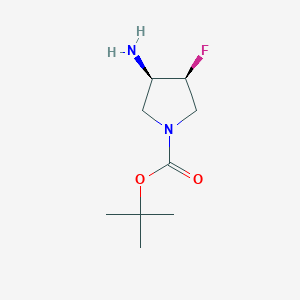
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

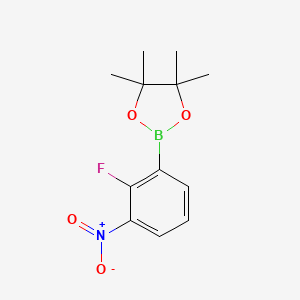
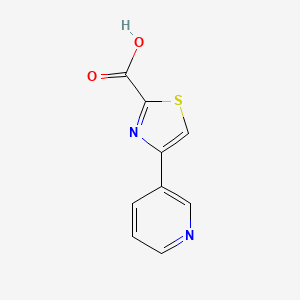
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
